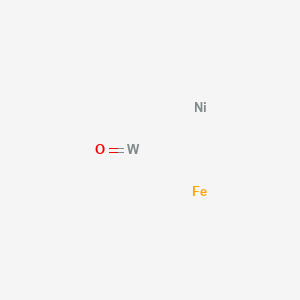
Iron;nickel;oxotungsten
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron;nickel;oxotungsten is a complex compound that combines the properties of iron, nickel, and tungsten oxides. This compound is known for its unique structural and chemical properties, making it valuable in various scientific and industrial applications. The combination of these elements results in a material with enhanced electrical, magnetic, and catalytic properties.
準備方法
Synthetic Routes and Reaction Conditions: Iron;nickel;oxotungsten can be synthesized through various methods, including chemical vapor deposition (CVD), physical vapor deposition (PVD), sol-gel, solvothermal, and hydrothermal methods . These methods involve the deposition of thin films or the formation of nanoparticles under controlled conditions. For instance, the sol-gel method involves the hydrolysis and condensation of metal alkoxides, leading to the formation of a gel that can be dried and calcined to obtain the desired oxide.
Industrial Production Methods: In industrial settings, the electrochemical deposition method is commonly used to produce this compound alloys. This process involves the electrodeposition of the metals from a citrate ammonia solution, which is environmentally friendly and poses minimal health risks . The electrochemical process allows for the control of the alloy’s phase structure, morphology, and properties by adjusting the solution composition, temperature, and deposition current density.
化学反応の分析
Types of Reactions: Iron;nickel;oxotungsten undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the oxo ligand, which stabilizes high oxidation states of the metals .
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrazine for reduction, and various organic ligands for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxides of tungsten, while reduction reactions may yield lower oxidation states of the metals involved.
科学的研究の応用
Iron;nickel;oxotungsten has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst for various reactions, including the oxygen evolution reaction (OER) in water splitting . In biology and medicine, it is explored for its potential use in drug delivery systems and as a component in biomedical devices. In industry, it is used in the production of advanced materials for microelectronics and microelectromechanical systems .
作用機序
The mechanism by which iron;nickel;oxotungsten exerts its effects involves the interaction of the oxo ligand with the metal centers. The oxo ligand stabilizes high oxidation states and facilitates electron transfer processes, which are crucial for catalytic activities . In the case of the oxygen evolution reaction, the iron and nickel centers act as active sites for the adsorption and activation of water molecules, leading to the formation of oxygen gas .
類似化合物との比較
Iron;nickel;oxotungsten can be compared to other transition metal oxo complexes, such as those containing molybdenum or vanadium oxides . These compounds share similar catalytic properties but differ in their specific applications and stability. For example, molybdenum oxides are commonly used in hydrodesulfurization catalysts, while tungsten oxides are preferred for electrochromic applications . The unique combination of iron, nickel, and tungsten in this compound provides a balance of properties that make it suitable for a broader range of applications.
Similar Compounds
- Iron;nickel;oxomolybdenum
- Iron;nickel;oxovanadium
- Iron;nickel;oxochromium
These compounds share similar structural features and catalytic properties but differ in their specific applications and stability.
特性
CAS番号 |
790237-48-8 |
|---|---|
分子式 |
FeNiOW |
分子量 |
314.38 g/mol |
IUPAC名 |
iron;nickel;oxotungsten |
InChI |
InChI=1S/Fe.Ni.O.W |
InChIキー |
GKKBKHUPZFXRLI-UHFFFAOYSA-N |
正規SMILES |
O=[W].[Fe].[Ni] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[1-(4-Hydroxy-2-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-3-methylphenol](/img/structure/B14226725.png)

![2,3-Dihydrothieno[2,3-b][1,4]dioxine-6-carbaldehyde](/img/structure/B14226733.png)
![N-[(4-Methoxyphenyl)methyl]-3-phenylbutan-1-imine N-oxide](/img/structure/B14226753.png)
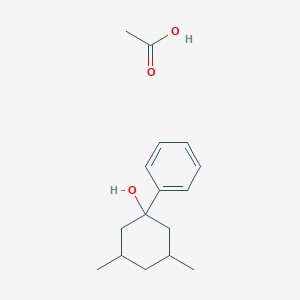
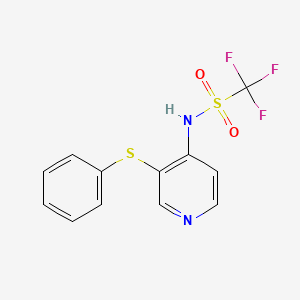
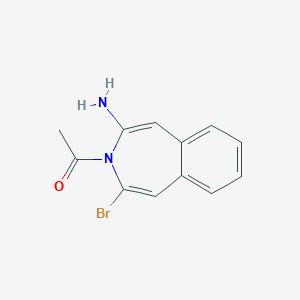
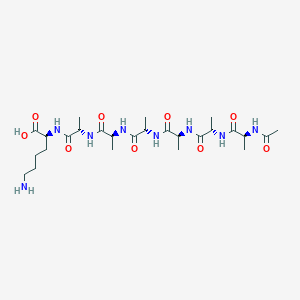
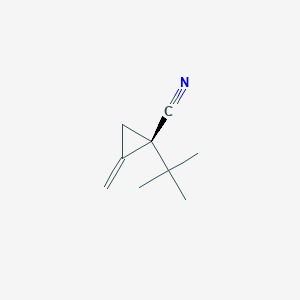
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B14226799.png)
![3-(3-Chlorophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14226801.png)
![2-chloro-N-[2-(3,5-dichloropyridin-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14226803.png)
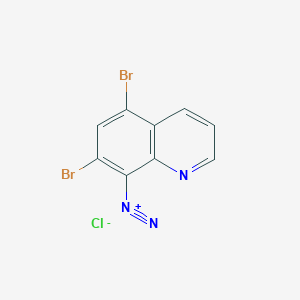
![2-Bromo-2-[2-(2-bromo-5-methoxyphenyl)ethyl]cyclohexan-1-one](/img/structure/B14226813.png)
